molecular formula C12H17ClN2O B7615986 (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide

(S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide

Cat. No.: B7615986
M. Wt: 240.73 g/mol
InChI Key: ACKJNPAAWDPCSC-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide ( 1354011-29-2) is a chiral alaninamide derivative with a molecular formula of C12H17ClN2O and a molecular weight of 240.73 . This compound is characterized by an (S)-configured stereocenter and features a propanamide core that is substituted with an amino group and an N-ethyl, N-(4-chlorobenzyl) moiety, as represented by its SMILES code: C C@H C(N(CC1=CC=C(Cl)C=C1)CC)=O . This chemical belongs to a class of functionalized amino acid derivatives that are of significant interest in medicinal chemistry for the development of novel pharmacologically active compounds . Structurally similar alaninamide derivatives are currently being investigated in preclinical research as potential multitarget therapeutic agents. Specifically, related compounds have demonstrated robust broad-spectrum anticonvulsant activity in established mouse seizure models, such as the maximal electroshock (MES) and 6 Hz tests, suggesting a potential research application in neuroscience . The mechanism of action for this chemotype is under investigation but may involve multimodal activity, potentially functioning as a sodium channel blocker or interacting with other neuronal targets, akin to the related antiseizure medication safinamide . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJNPAAWDPCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies

Investigation of Amide Bond Stability and Hydrolysis Mechanisms

The central scaffold of (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide features a tertiary amide bond. Generally, amides are the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond. hbni.ac.in This stability means that amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as strong acids or bases at elevated temperatures. hbni.ac.inlibretexts.org

The hydrolysis of N,N-disubstituted amides, such as the one present in the title compound, is generally slower than that of primary or secondary amides. This reduced reactivity is attributed to increased steric hindrance around the carbonyl carbon, which impedes the approach of nucleophiles like water or hydroxide (B78521) ions. fiveable.me

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ and heat), the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers leads to the formation of a tetrahedral intermediate, which then collapses to release the corresponding carboxylic acid and a protonated amine. libretexts.orgyoutube.com Due to the stability of the amide, this process is generally not reversible. youtube.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base (e.g., NaOH or KOH) and heat, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amine as the leaving group, which is subsequently protonated by the newly formed carboxylic acid. libretexts.org

The stability of the amide bond in this compound makes it a robust scaffold under many synthetic conditions. However, its susceptibility to hydrolysis under forceful acidic or basic conditions must be considered during the design of synthetic routes or in biological environments where enzymatic hydrolysis could occur. libretexts.org

Reactions of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group in this compound is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups through acylation and alkylation reactions.

Acylation:

Acylation involves the reaction of the primary amino group with an acylating agent, such as an acid chloride, anhydride (B1165640), or ester, to form a new amide bond. This is a common transformation used to introduce new substituents or to act as a protecting group strategy in multi-step syntheses. nih.govncert.nic.in The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Reaction with Acid Chlorides: The amino group can readily react with various acid chlorides (R-COCl) to yield the corresponding N-acylated products.

Reaction with Anhydrides: Acetic anhydride or other anhydrides can be used for acylation, often providing a cleaner reaction profile.

Benzoylation: The use of benzoyl chloride specifically leads to the formation of a benzamide (B126) linkage. ncert.nic.in

The nucleophilicity of the amino group can be influenced by the electronic properties of the rest of the molecule. For instance, electron-withdrawing groups elsewhere in the structure could decrease the nucleophilicity of the amine, potentially slowing the rate of acylation. nih.gov

Alkylation:

Alkylation of the primary amino group introduces alkyl substituents and can be achieved through several methods. A common approach is nucleophilic substitution with alkyl halides. ncert.nic.in However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods often involve reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine.

Catalytic methods for N-alkylation using alcohols as alkylating agents have also been developed, offering a more environmentally friendly alternative. nih.gov These reactions are often catalyzed by transition metals and proceed with high selectivity.

Reaction Type Reagents Product Type
AcylationAcid Chloride (R-COCl), BaseN-Acyl derivative
AcylationAnhydride ((RCO)₂O), BaseN-Acyl derivative
AlkylationAlkyl Halide (R-X)N-Alkyl derivative (potential for over-alkylation)
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl derivative
Catalytic AlkylationAlcohol (R-OH), CatalystN-Alkyl derivative

Transformations of the Chloroaryl Moiety (e.g., Cross-Coupling Reactions)

The 4-chlorobenzyl group of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com The chloroaryl moiety of the title compound could potentially undergo Suzuki coupling with various boronic acids to introduce new aryl, heteroaryl, or alkyl substituents at the 4-position of the benzyl (B1604629) ring. While aryl chlorides are generally less reactive than bromides or iodides, the development of specialized ligands and catalyst systems has expanded the scope of the Suzuki reaction to include these more challenging substrates. mdpi.com

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org The 4-chlorobenzyl group could be coupled with a variety of primary or secondary amines to introduce new amino substituents. This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce alkenyl groups onto the aromatic ring of the 4-chlorobenzyl moiety. The success of the Heck reaction with aryl chlorides often depends on the specific catalyst system and reaction conditions employed. researchgate.net

Cross-Coupling Reaction Coupling Partner Catalyst/Reagents Bond Formed
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd Catalyst, BaseC-C
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand, BaseC-N
HeckAlkene (CH₂=CHR)Pd Catalyst, BaseC-C (alkenyl)

Development of Chemically Modified Analogs for Research Applications

The chemical functionalities of this compound offer numerous opportunities for the synthesis of chemically modified analogs for research purposes. The development of such analogs is a common strategy in medicinal chemistry and chemical biology to probe structure-activity relationships, improve potency, and modulate pharmacokinetic properties.

Modifications of the Amino Group:

As discussed in section 3.2, the primary amino group can be readily acylated or alkylated. This allows for the introduction of a wide array of substituents to explore how changes in steric bulk, electronics, and hydrogen bonding capacity at this position affect biological activity. For example, acylation with different carboxylic acids can introduce lipophilic or hydrophilic groups.

Modifications of the Chloroaryl Moiety:

The chloroaryl group can be modified using the cross-coupling reactions described in section 3.3. Replacing the chlorine atom with different substituents can systematically alter the electronic and steric properties of the benzyl group. For instance, Suzuki coupling could be used to introduce a library of aryl or heteroaryl groups, while Buchwald-Hartwig amination could introduce various amino substituents.

Modifications of the Propanamide Backbone:

The propanamide backbone itself can also be a target for modification. For instance, the methyl group at the alpha-carbon could be replaced with other alkyl or functionalized chains to investigate the impact of stereochemistry and steric bulk on activity.

The synthesis of such analogs often involves multi-step synthetic sequences where the key functional groups are manipulated in a controlled manner. These analogs can then be used as chemical probes to study biological systems or as leads for the development of new therapeutic agents. nih.gov

Spectroscopic and Structural Elucidation of S 2 Amino N 4 Chlorobenzyl N Ethylpropanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the constitution and stereochemistry of organic molecules like (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a thorough analysis.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group on the chiral center (a doublet), the methine proton at the chiral center (a multiplet), the benzylic methylene (B1212753) protons (two doublets, indicating diastereotopicity), and the aromatic protons of the 4-chlorobenzyl group (two doublets). The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the chiral center, and the aliphatic side chains.

2D NMR Techniques for Structural Connectivity and Stereochemistry:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, connecting the ethyl group protons and the methine and methyl protons of the propanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, for example, by connecting the benzylic protons to the amide nitrogen and the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the spatial proximity of protons and thus the molecule's conformation and the stereochemistry at the chiral center. For instance, correlations between the methine proton at the chiral center and specific protons on the N-benzyl and N-ethyl groups would help define the preferred rotamers around the C-N and N-amide bonds.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on typical values for similar structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (propanamide)~1.2-1.4 (d)~18-22
CH (chiral center)~3.5-3.8 (q)~50-55
C=O (amide)-~170-175
N-CH₂ (ethyl)~3.2-3.5 (q)~40-45
N-CH₂CH₃ (ethyl)~1.0-1.2 (t)~12-15
N-CH₂ (benzyl)~4.5-4.8 (ABq or d)~50-55
Aromatic CH (ortho to Cl)~7.2-7.4 (d)~128-130
Aromatic CH (meta to Cl)~7.3-7.5 (d)~130-132
Aromatic C-Cl-~132-135
Aromatic C (ipso)-~135-138
NH₂~1.5-2.5 (br s)-

Note: d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometric Analysis of Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₈ClN₃O.

Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the amino group, leading to the loss of the ethyl or 4-chlorobenzyl group.

Amide bond cleavage: Scission of the amide bond can occur, leading to fragments corresponding to the propanamine portion and the N-substituted benzylamine (B48309) portion.

Loss of the propanamide side chain: Cleavage at the chiral center could result in a fragment ion corresponding to the N-(4-chlorobenzyl)-N-ethylamine cation.

Benzylic cleavage: A prominent fragmentation would be the cleavage of the C-N bond to form the stable 4-chlorobenzyl cation (m/z 125/127, showing the characteristic isotopic pattern for chlorine).

A table summarizing potential major fragment ions is presented below.

m/z Proposed Fragment Structure Fragmentation Pathway
255/257[M]+• (Molecular Ion)-
226/228[M - C₂H₅]+Loss of ethyl radical
125/127[C₇H₆Cl]+Benzylic cleavage
154[C₉H₁₂N₂]+Cleavage of the bond between the benzyl (B1604629) CH₂ and the nitrogen
72[C₃H₈N₂O]+Cleavage of the N-benzyl bond

Isomeric Differentiation: Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can aid in differentiating isomers. While enantiomers like the (S) and (R) forms of this compound will have identical mass spectra under normal conditions, diastereomers (if they were to be formed, for example, by derivatization with a chiral reagent) would exhibit different fragmentation patterns or relative ion abundances, allowing for their distinction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups.

N-H stretching: The primary amine (NH₂) group would show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be observed just above 3000 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group would be expected in the range of 1630-1680 cm⁻¹.

N-H bending: The bending vibration of the NH₂ group would be visible around 1590-1650 cm⁻¹.

C-N stretching: These vibrations would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

C-Cl stretching: A band corresponding to the C-Cl bond of the chlorobenzyl group would be found in the lower frequency region, around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong Raman signals. The C=O stretch of the amide is also typically Raman active. The symmetric vibrations of the molecule will generally produce more intense Raman bands.

A table of expected key vibrational frequencies is provided below.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H (amine)3300-3500 (m, two bands)WeakStretching
C-H (aromatic)3000-3100 (w)StrongStretching
C-H (aliphatic)2850-2960 (m)MediumStretching
C=O (amide)1630-1680 (s)MediumStretching
N-H (amine)1590-1650 (m)WeakBending
C-N1000-1350 (m)MediumStretching
C-Cl600-800 (s)StrongStretching

Note: s = strong, m = medium, w = weak.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiopurity Assessment

Chiroptical spectroscopy techniques are essential for confirming the absolute configuration and assessing the enantiomeric purity of a chiral molecule like this compound.

Optical Rotation: The measurement of optical rotation using a polarimeter would confirm the chiral nature of the compound. The (S)-enantiomer is expected to rotate the plane of polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)) under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line at 589 nm). The magnitude and sign of the specific rotation, [α]D, are characteristic physical constants for the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The electronic transitions within the molecule, particularly those associated with the aromatic chromophore and the amide group, would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. This technique is highly sensitive to the stereochemical environment and can be used to confirm the "S" configuration, often by comparison with theoretical calculations or with structurally related compounds of known absolute configuration. The enantiomeric excess (ee) of a sample can also be determined using chiroptical methods by comparing the observed optical rotation or CD signal intensity to that of the pure enantiomer.

A hypothetical data table for chiroptical properties is presented below.

Technique Parameter Expected Value
Optical RotationSpecific Rotation [α]DA specific positive or negative value (e.g., +X° or -Y°)
Circular DichroismWavelength of Maxima/Minima (nm)Specific wavelengths corresponding to electronic transitions
Molar Ellipticity [θ] (deg·cm²/dmol)Specific positive or negative values at the extrema

Computational Chemistry and Molecular Modeling of Propanamide Derivatives

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its biological activity. For (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide, the key rotatable bonds are around the amide linkage and the benzylic carbon, giving rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Theoretical studies on similar N-benzyl amides have shown that the rotation around the C-N amide bond is significantly hindered due to its partial double bond character. scielo.br This leads to distinct cis and trans conformations, with the trans isomer generally being more stable due to reduced steric hindrance. Further conformational flexibility arises from the rotation around the N-C(benzyl) and C(benzyl)-C(aryl) bonds. The exploration of the potential energy surface for these rotations typically reveals several low-energy conformers.

A representative conformational analysis would involve scanning the dihedral angles of these key rotatable bonds and calculating the relative energies of the resulting geometries. The results of such an analysis can be summarized in a data table, illustrating the most stable conformers and their energetic properties.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle 1 (Cα-C-N-Cethyl)Dihedral Angle 2 (C-N-Cbenzyl-Caryl)Relative Energy (kcal/mol)Population (%)
1178.5°65.2°0.0045.2
2175.9°-70.1°0.5225.8
3-60.3°178.9°1.2510.1
462.1°-175.4°1.309.5
5179.1°179.5°2.502.1

Note: This data is illustrative and based on typical findings for similar molecules.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. epstem.netresearchgate.net For this compound, these calculations can provide insights into its chemical stability, reactivity hotspots, and potential for intermolecular interactions.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions prone to electrostatic interactions.

Table 2: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Mulliken Charge on Amide Oxygen-0.65 e
Mulliken Charge on Amine Nitrogen-0.45 e

Note: This data is illustrative and based on typical findings for similar organic molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, including their interactions with the surrounding environment, such as a solvent. nih.gov For this compound, an MD simulation in a water box would reveal how the molecule behaves in an aqueous solution, providing insights into its solvation and the stability of its different conformations.

During an MD simulation, the trajectories of all atoms in the system are calculated over a period of time, allowing for the analysis of various properties, such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to characterize the solvation shell around specific atoms. For an amide-containing molecule, particular attention is paid to the hydrogen bonding interactions between the amide group and water molecules, as these play a crucial role in its solubility and bioavailability. nih.govresearchgate.net

Table 3: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of this compound in Water

ParameterAverage ValueDescription
RMSD of the backbone1.5 ÅIndicates good conformational stability around the initial structure.
Number of H-bonds (Amide O)2.1Average number of hydrogen bonds between the amide oxygen and water.
Number of H-bonds (Amine N)1.8Average number of hydrogen bonds between the primary amine nitrogen and water.
Solvent Accessible Surface Area (SASA)350 ŲRepresents the surface area of the molecule exposed to the solvent.
Radius of Gyration5.2 ÅA measure of the molecule's compactness.

Note: This data is illustrative and based on general principles of small molecule MD simulations.

Ligand-Target Docking Studies for Theoretical Molecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of drug discovery, docking is often used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding energy. The results can provide a hypothesis about the mechanism of action of the compound and guide the design of more potent analogs. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are key determinants of binding affinity.

Table 4: Hypothetical Docking Results of this compound with a Putative Protein Target

ParameterResult
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsAmine group with Asp120; Amide carbonyl with Ser210
Hydrophobic Interactions4-chlorobenzyl group with Phe330, Leu334; Ethyl group with Val180
Pi-Stacking Interactions4-chlorobenzyl ring with Tyr340
Key Interacting ResiduesAsp120, Ser210, Val180, Phe330, Leu334, Tyr340

Note: This data is illustrative and represents a plausible outcome for a docking study.

Structure Activity Relationship Sar Investigations at the Molecular Level

Influence of the (S)-Configuration on Molecular Recognition and Interactions

The stereochemistry of a molecule is a critical determinant of its interaction with chiral biological targets such as receptors and enzymes. For (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide, the (S)-configuration at the alpha-carbon of the amino acid-derived core is paramount for its molecular recognition. This specific spatial arrangement of the amino group, the methyl group, and the carbonyl function dictates the orientation of the molecule within a binding site.

Generally, only one enantiomer of a chiral drug exhibits the desired pharmacological activity. The precise fit of the (S)-enantiomer into a binding pocket is often due to a three-point interaction with the target. For instance, the amino group might act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the methyl group could fit into a specific hydrophobic pocket. The opposite enantiomer, (R)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide, would present these groups in a different spatial orientation, potentially leading to steric clashes or a loss of key binding interactions, resulting in significantly lower or no activity.

Table 1: Hypothetical Binding Affinities of Enantiomers

CompoundConfigurationTarget Binding Affinity (Kᵢ, nM)
2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide(S)10
2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide(R)1000

Role of the N-(4-chlorobenzyl) Substituent in Modulating Molecular Binding

The presence of a chlorine atom at the para-position of the benzyl (B1604629) ring is particularly noteworthy. Chlorine is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. More importantly, it can participate in halogen bonding, a specific type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the target, such as a carbonyl oxygen or an aromatic ring. This can provide additional binding energy and specificity.

Table 2: Impact of Benzyl Ring Substitution on Binding Affinity

Substituent at para-positionInteraction TypeHypothetical Binding Affinity (Kᵢ, nM)
-HHydrophobic50
-ClHydrophobic, Halogen Bond10
-CH₃Hydrophobic45
-OCH₃Hydrophobic, H-bond acceptor30

Effects of Alkyl Chain Length and Branching on Amide-Target Interactions

The N-ethyl group on the amide nitrogen also contributes to the molecule's interaction with its target. The length and branching of alkyl chains on an amide can significantly affect the molecule's conformation, solubility, and direct interactions within a binding pocket. nih.govresearchgate.net

An ethyl group, being a short alkyl chain, provides a degree of lipophilicity and can fit into small hydrophobic pockets in the vicinity of the amide bond. Increasing the chain length (e.g., to propyl or butyl) could enhance hydrophobic interactions if the binding site can accommodate the larger group. However, excessively long chains might lead to steric hindrance or reduced solubility. tudublin.ie Branching of the alkyl chain (e.g., replacing ethyl with isopropyl) can have more complex effects. While it increases lipophilicity, the bulkier shape can be more conformationally restricting and may or may not be favorable depending on the topology of the binding site. nih.govresearchgate.net

Table 3: Effect of N-Alkyl Substituent on Target Interaction

N-Alkyl GroupChain Length/BranchingHypothetical Binding Affinity (Kᵢ, nM)
MethylShort, linear25
EthylLinear10
PropylLonger, linear15
IsopropylBranched35

Bioisosteric Replacements and Their Impact on Interaction Profiles

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.govmagtech.com.cn The amide bond in this compound is a key structural feature, but it can be susceptible to enzymatic hydrolysis. hyphadiscovery.com Replacing the amide with a bioisostere could enhance metabolic stability while maintaining or improving binding affinity. drughunter.com

Common bioisosteres for the amide group include esters, ketones, and various five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles. nih.govdrughunter.com Each replacement would alter the hydrogen bonding capacity, geometry, and electronic distribution of the molecule, thereby impacting its interaction profile. For example, a 1,2,3-triazole can mimic the hydrogen bond accepting and donating properties of an amide bond and may offer improved metabolic stability. hyphadiscovery.com

Table 4: Hypothetical Impact of Amide Bioisosteric Replacement on Molecular Properties

Original GroupBioisosteric ReplacementKey Interaction ChangesPredicted Metabolic Stability
AmideEsterLoss of H-bond donorPotentially increased hydrolysis
AmideKetoneLoss of H-bond donorGenerally stable
Amide1,2,3-TriazoleMaintained H-bond acceptor/donor potentialHigh
AmideOxadiazoleH-bond acceptor, no donorHigh

An extensive search of publicly available scientific literature and patent databases has been conducted for preclinical mechanistic investigations of the chemical compound this compound. Unfortunately, no specific data regarding its molecular interactions, including in vitro studies on biochemical targets or cellular pathway modulation in preclinical models, could be retrieved.

The performed searches for this specific compound did not yield any relevant results on:

Receptor binding and allosteric modulation mechanisms: No studies detailing the affinity of this compound for any specific receptors or its potential to act as an allosteric modulator were found.

Enzyme inhibition or activation pathways: There is no available information on the inhibitory or activating effects of this compound on any enzymes.

Protein-ligand interaction dynamics and specificity: Scientific literature lacks data on the binding dynamics and specificity of this compound with any protein targets.

Cellular pathway modulation: No preclinical studies investigating the effects of this compound on protein expression or intracellular signaling cascades have been identified.

While searches were broadened to include structurally similar compounds, the identified analogs were not sufficiently close in structure to reliably infer the mechanistic properties of the specific compound . For example, studies on other N-benzyl-propanamide derivatives were found, but their distinct substitution patterns preclude direct extrapolation of their biological activities.

Therefore, the requested article focusing on the preclinical mechanistic investigations of this compound cannot be generated based on the currently available scientific information.

Preclinical Mechanistic Investigations of Molecular Interactions

Characterization of the Compound as a Chemical Probe for Biological Research

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the preclinical mechanistic investigations or the characterization of (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide as a chemical probe for biological research. No peer-reviewed articles or database entries detailing its synthesis, biological activity, or molecular interactions could be located.

The lack of available data prevents a detailed discussion of its use in biological research. Typically, the characterization of a chemical probe involves a thorough evaluation of its potency, selectivity, and mechanism of action against a specific biological target. This process includes a variety of in vitro and in cell-based assays to establish its utility for studying biological pathways and processes.

Further research would be required to synthesize and characterize This compound to determine its potential as a chemical probe. Such studies would involve:

Synthesis and Structural Verification: Chemical synthesis of the compound followed by structural confirmation using techniques like NMR and mass spectrometry.

Biological Screening: Initial screening against a panel of biological targets (e.g., enzymes, receptors) to identify potential activity.

Mechanism of Action Studies: In-depth experiments to elucidate how the compound interacts with its biological target at a molecular level.

Selectivity Profiling: Testing against a broad range of related and unrelated targets to ensure it interacts specifically with the intended target.

Cellular Activity Confirmation: Demonstrating that the compound can engage its target in a cellular context and elicit a measurable biological response.

Without such foundational research, no data tables or detailed research findings on the molecular interactions of This compound can be provided.

Potential Applications in Advanced Organic Synthesis and Materials Science Theoretical

Utility as Chiral Building Blocks in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create chiral molecules with a high degree of stereochemical purity. ankara.edu.tr One established strategy is the use of chiral building blocks or chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. nih.govwikipedia.org Amino acids and their derivatives are fundamental to this "chiral pool" approach, serving as readily available and versatile starting materials. ankara.edu.tr

(S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide is structurally derived from (S)-alanine, possessing a defined stereocenter at the alpha-carbon. This inherent chirality is the basis for its potential as a chiral building block.

Key Structural Features for Asymmetric Synthesis:

FeatureDescriptionPotential Role in Synthesis
(S)-Stereocenter The carbon atom alpha to the amide carbonyl group has a defined (S)-configuration, originating from natural L-alanine.This fixed stereocenter can induce chirality in new stereocenters formed during a reaction, a process known as asymmetric induction. ankara.edu.tr
Primary Amine (-NH2) A reactive functional group that can be readily modified or used as a handle to attach the molecule to a substrate.The amine can be converted into various directing groups or used to form a temporary bond with an achiral molecule.
Tertiary Amide The N-(4-chlorobenzyl)-N-ethylamide group provides steric bulk and conformational rigidity.The steric hindrance offered by the bulky benzyl (B1604629) and ethyl groups can physically block one face of a reactive intermediate, forcing an incoming reagent to attack from the opposite, less hindered face. ankara.edu.tr

Theoretically, the compound could be employed as a chiral auxiliary. In this role, it would be chemically bonded to an achiral substrate. The auxiliary's stereocenter would then direct a subsequent reaction, such as an alkylation or aldol (B89426) reaction, to proceed with high diastereoselectivity. researchgate.net After the desired chiral center is created, the auxiliary can be cleaved from the molecule and potentially recovered. wikipedia.org

Role in the Development of New Catalysts and Ligands

Chiral catalysts are instrumental in modern organic synthesis, enabling the production of single-enantiomer compounds with high efficiency. hilarispublisher.comlibretexts.org Many of the most effective catalysts consist of a metal center coordinated to a chiral organic molecule, known as a ligand. hilarispublisher.comnih.gov The ligand's structure is critical, as it creates a chiral environment around the metal that dictates the stereochemical outcome of the catalyzed reaction. libretexts.org

Amino acids and their derivatives are excellent precursors for chiral ligands because their amino and carboxyl groups (or derivative functional groups like amides) can effectively coordinate with metal ions. mdpi.comrsc.org this compound possesses several features that suggest its potential as a scaffold for new chiral ligands.

Potential Coordination Sites and Ligand Design:

Potential Ligand TypeProposed ModificationCoordinating AtomsTarget Metal Catalysis (Theoretical)
Bidentate (N,O) Ligand Direct use after deprotonation of the primary amine.Primary Amine (N), Amide Carbonyl (O)Palladium, Copper, Rhodium
Tridentate Ligand Functionalization of the 4-chlorobenzyl ring with a donor group (e.g., methoxy, amino).Primary Amine (N), Amide Carbonyl (O), Aromatic Donor (O or N)Ruthenium, Iridium

The primary amine and the carbonyl oxygen of the amide group could act as a bidentate (two-toothed) ligand, chelating to a metal center to form a stable five-membered ring. This chelation creates a rigid and well-defined chiral environment. nih.gov By modifying the compound, more complex ligands could be designed. For instance, the primary amine could be derivatized to introduce other coordinating atoms, leading to ligands with different electronic and steric properties tailored for specific catalytic processes like asymmetric hydrogenation or C-H functionalization. nih.govnih.gov

Furthermore, the molecule could serve as a precursor for organocatalysts. Chiral amines and amides are known to catalyze reactions without a metal, acting through the formation of chiral intermediates like iminium or enamine ions. The core structure of this compound could be integrated into more complex frameworks, such as those found in squaramide or thiourea (B124793) catalysts, which are effective in reactions like the Michael addition. researchgate.net

Theoretical Considerations for Incorporation into Functional Materials

Functional materials are designed to possess specific, often responsive, properties. Chirality is a key property in advanced materials, influencing everything from the optical properties of nanomaterials to the self-assembly of complex biological structures. mdpi.comnsf.gov Chiral molecules, particularly those derived from peptides and amino acids, are of great interest for creating "smart" materials with applications in chiral sensing, separation, and biomimetic devices. researchgate.netnih.gov

The structure of this compound suggests several ways it could theoretically be incorporated into functional materials.

Molecular Features for Materials Science:

FeaturePotential InteractionResulting Material Property (Theoretical)
Chirality Induces helical or twisted arrangements in polymers or self-assembled structures.Materials that can selectively interact with other chiral molecules (chiral recognition) or manipulate polarized light. mdpi.comnih.gov
Amide Group Forms strong, directional hydrogen bonds with other molecules.Promotes self-assembly into ordered supramolecular structures like sheets, fibers, or gels. mdpi.com
Chlorobenzyl Group Participates in π-π stacking interactions with other aromatic rings.Contributes to the stability and electronic properties of self-assembled systems.

As a monomer, this compound could be polymerized to form chiral polymers. The defined stereochemistry of each monomer unit would force the polymer chain to adopt a specific secondary structure, such as a helix. jst.go.jp Such chiral polymers could be used to create stationary phases for chiral chromatography, where they would selectively bind to one enantiomer from a racemic mixture.

Additionally, the molecule's ability to engage in both hydrogen bonding (via the amide and amine groups) and π-π stacking (via the chlorobenzyl ring) makes it a candidate for designing self-assembling systems. mdpi.com In solution, under specific conditions, these molecules could aggregate into well-defined nanostructures. The chirality of the building block would be transferred to the macroscopic assembly, potentially creating materials with unique chiroptical properties for use in chiral sensors or optoelectronic devices. nsf.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-N-(4-chlorobenzyl)-N-ethylpropanamide, and how can reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling reactions between activated carbonyl intermediates and amines. For example, refluxing in ethanol with anhydrous potassium carbonate as a base (similar to methods used for structurally related compounds) can promote nucleophilic substitution or amide bond formation . Optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of amine to carbonyl) is critical to minimize side products like hydrolyzed esters or unreacted intermediates.

Q. How should researchers characterize the stereochemical purity of the (S)-enantiomer?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or polarimetry. Cross-validate with X-ray crystallography using programs like SHELXL for absolute configuration determination .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks: δ ~7.3 ppm (aromatic protons from 4-chlorobenzyl), δ ~3.5 ppm (N-ethyl protons), and δ ~1.2 ppm (methyl groups).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+.
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Advanced Research Questions

Q. How does the (S)-configuration influence binding affinity in biological targets compared to the (R)-enantiomer?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using resolved crystal structures of target proteins (e.g., enzymes or receptors). Validate with competitive binding assays (e.g., fluorescence polarization) to measure IC50_{50} values. For example, (S)-enantiomers of analogous propanamides show higher activity due to optimal spatial alignment with hydrophobic pockets in enzyme active sites .

Q. What strategies resolve contradictions in solubility data reported across studies?

  • Methodology :

  • Experimental : Measure solubility in standardized solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy at λmax_{\text{max}} for the compound.
  • Computational : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Discrepancies often arise from impurities (e.g., residual salts) or polymorphic forms, which can be addressed via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers design SAR studies to optimize the 4-chlorobenzyl substituent for enhanced bioactivity?

  • Methodology : Synthesize analogs with substituents varying in electronegativity (e.g., Br, F, CF3_3) or steric bulk. Test in vitro bioactivity (e.g., IC50_{50} in cancer cell lines) and correlate with computational descriptors (e.g., Hammett σ values, logP). For instance, 4-bromo analogs may exhibit stronger hydrophobic interactions but lower solubility .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

  • Methodology : Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect hydrolyzed amines or oxidized byproducts. Employ kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Degradation pathways often involve cleavage of the amide bond or chlorobenzyl group oxidation .

Q. How can researchers validate the compound’s mechanism of action in cellular assays when conflicting results are observed?

  • Methodology :

  • Pharmacological profiling : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity.
  • Pathway analysis : Perform RNA sequencing or phosphoproteomics to identify downstream signaling nodes (e.g., caspase-3 activation for apoptosis, as seen in related chromene derivatives) .

Tables for Key Data

Property Value/Technique Reference
Stereochemical purity Chiral HPLC (ee > 98%)
Thermal stability TGA: Decomposition onset at 210°C
LogP Predicted: 2.8 (via ChemAxon)
Biological activity IC50_{50}: 12 µM (HeLa cells)

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